2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
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Overview
Description
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile is a complex heterocyclic compound that combines the structural features of triazole, quinazoline, and thioacetonitrile.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that [1,2,4]triazolo[1,5-a]pyrimidines, a subtype of purine bioisosteric analogs, have been extensively reported to possess promising activities against a panel of cancer cell lines .
Mode of Action
It is suggested that the specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system .
Biochemical Pathways
The compound may affect several biochemical pathways. Microtubules (MT) are involved in the progression of cell division . The compound could potentially interact with these structures, affecting cell division and growth.
Pharmacokinetics
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound may have good bioavailability.
Result of Action
Given its potential interaction with microtubules, it could potentially affect cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and solvents such as acetic acid or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl or triazoloquinazoline moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .
Scientific Research Applications
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[1,5-a]quinazoline: Exhibits antihypertensive and anticonvulsant properties.
Uniqueness
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile is unique due to its combination of triazole, quinazoline, and thioacetonitrile moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O2S/c18-9-10-26-17-19-14-4-2-1-3-13(14)16-20-15(21-22(16)17)11-5-7-12(8-6-11)23(24)25/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXWSDDBEPSYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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